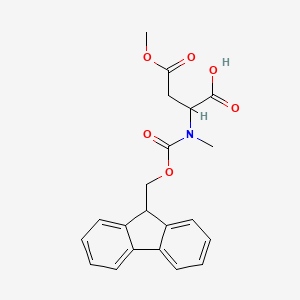

Fmoc-N-Me-Asp(OMe)-OH

描述

Significance of N-Methylated Amino Acids in Advanced Peptide Design

The incorporation of N-methylated amino acids into peptide chains is a widely used strategy to enhance the therapeutic potential of peptide-based drugs. krisp.org.za N-methylation, the replacement of an amide proton with a methyl group, imparts several beneficial properties to the resulting peptide.

One of the most significant advantages is the increased resistance to enzymatic degradation by proteases. researchgate.net This enhanced stability leads to a longer half-life in biological systems. nih.gov Furthermore, N-methylation can influence the peptide's conformation by restricting the rotation around the peptide bond, which can lead to a more defined three-dimensional structure. scielo.org.mx This conformational rigidity can be crucial for optimizing the binding affinity and selectivity of a peptide to its biological target. nih.gov The introduction of N-methyl groups can also increase a peptide's lipophilicity and membrane permeability, thereby improving its oral bioavailability. nih.govrsc.org

Role of Fmoc-N-Me-Asp(OMe)-OH as a Specialized Building Block in Synthetic Peptide Chemistry

This compound serves as a crucial building block in SPPS for the precise introduction of an N-methylated aspartic acid residue into a peptide sequence. The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, such as piperidine (B6355638), allowing for the stepwise elongation of the peptide chain. creative-peptides.com

The use of this compound and similar N-methylated building blocks is particularly important in the development of peptide-based therapeutics, where fine-tuning of the peptide's properties is essential for achieving the desired biological activity and pharmacokinetic profile. chemimpex.com

Evolution of Protecting Group Strategies for N-Methylated Aspartic Acid Derivatives

The synthesis of peptides containing aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities and reduced yields. iris-biotech.denih.gov This issue is particularly pronounced in Fmoc-based SPPS, where the repeated use of a basic reagent for Fmoc group removal can promote the formation of a succinimide (B58015) ring intermediate. iris-biotech.de

To mitigate this problem, various strategies have been developed, primarily focusing on the use of sterically bulky protecting groups for the aspartic acid side chain. iris-biotech.de The idea is that a larger protecting group can physically hinder the cyclization reaction that leads to aspartimide formation. biotage.com

For N-methylated aspartic acid derivatives, the choice of protecting groups is equally critical. While the primary focus has often been on the alpha-amino and side-chain carboxyl groups, the N-methyl group itself introduces steric hindrance that can affect coupling efficiencies during peptide synthesis. scielo.org.mx

The evolution of protecting group strategies has seen a move from simple esters like the methyl ester (OMe) to more sterically demanding groups such as the tert-butyl (OtBu) ester. The OtBu group, for instance, offers greater stability and is typically removed under strongly acidic conditions, providing an orthogonal protection scheme in Fmoc-based synthesis. chemimpex.com More advanced protecting groups, such as the 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) esters, have also been investigated to further suppress aspartimide formation. biotage.com

Another approach involves the temporary protection of the backbone amide nitrogen of the residue following the aspartic acid, using groups like 2,4-dimethoxybenzyl (Dmb). iris-biotech.de This strategy effectively prevents the nucleophilic attack required for aspartimide formation. biotage.com The development of these sophisticated protecting group strategies has been instrumental in enabling the successful synthesis of complex peptides containing N-methylated aspartic acid residues.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-22(18(20(24)25)11-19(23)27-2)21(26)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTVMGWHKJKUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)OC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Fmoc N Me Asp Ome Oh

Selective Deprotection Reactions of Fmoc-N-Me-Asp(OMe)-OH

The utility of this compound in solid-phase peptide synthesis (SPPS) is largely dependent on the ability to selectively remove its protecting groups without compromising the integrity of the growing peptide chain. iris-biotech.de The orthogonality of the Fmoc and methyl ester groups allows for their independent cleavage under distinct reaction conditions. iris-biotech.depeptide.com

Base-Mediated Cleavage of the Fmoc Group

The Fmoc group is a temporary protecting group designed for its susceptibility to cleavage by bases. iris-biotech.dechempep.comthieme-connect.de This deprotection is a critical step in the iterative cycle of peptide chain elongation. The process occurs through a β-elimination mechanism (E1cB), where a base abstracts the acidic proton on the fluorenyl ring system. thieme-connect.demdpi.com This initial step leads to the formation of dibenzofulvene (DBF) and a carbamate (B1207046) intermediate, which subsequently decarboxylates to release the free secondary amine. chempep.comthieme-connect.de

Commonly, a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) is employed for this purpose. chempep.commdpi.com The reaction is generally rapid, but the lability of the Fmoc group can be influenced by the choice of base, its concentration, the solvent, and the temperature. chempep.com While piperidine is highly effective, its strong basicity can sometimes lead to side reactions, such as aspartimide formation, especially in sequences containing aspartic acid. chempep.comiris-biotech.de

Table 1: Conditions for Base-Mediated Fmoc Cleavage

| Parameter | Condition | Rationale and Considerations |

| Base | 20-50% Piperidine in DMF | Standard and highly effective reagent for Fmoc removal. chempep.com |

| Milder bases (e.g., piperazine, morpholine) | May be used to mitigate base-catalyzed side reactions like aspartimide formation, though cleavage may be slower. iris-biotech.de | |

| Solvent | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Polar aprotic solvents that facilitate the reaction. chempep.com |

| Temperature | Room Temperature | Sufficient for efficient cleavage without promoting significant side reactions. |

It is crucial to monitor the deprotection step to ensure complete removal of the Fmoc group, as incomplete deprotection can terminate chain elongation. chempep.com The formation of the dibenzofulvene-piperidine adduct allows for spectrophotometric monitoring of the reaction progress. chempep.com

Hydrolysis of the Methyl Ester Protecting Group

The methyl ester (OMe) protecting the side-chain carboxyl group of the aspartic acid residue is stable to the basic conditions used for Fmoc cleavage but can be removed under hydrolytic conditions. nih.gov Saponification, using an aqueous base like sodium hydroxide (B78521) or lithium hydroxide, is a common method for methyl ester hydrolysis. thieme-connect.de However, standard basic hydrolysis conditions can be incompatible with the Fmoc group, which is base-labile. nih.govresearchgate.net

To address this, methods for the selective hydrolysis of the methyl ester in the presence of the Fmoc group have been developed. One such approach involves the use of calcium(II) iodide as a protective agent for the Fmoc group during saponification. nih.govresearchgate.net This method allows for the efficient cleavage of the methyl ester with minimal degradation of the Fmoc group. nih.gov The reaction is typically carried out using sodium hydroxide in a mixed solvent system, such as acetone/water or isopropanol/water. thieme-connect.deresearchgate.net

Table 2: Conditions for Selective Methyl Ester Hydrolysis

| Reagents | Solvent System | Temperature | Outcome |

| NaOH, CaI₂ | Acetone/Water | Room Temperature | Selective hydrolysis of the methyl ester with preservation of the Fmoc group. nih.govresearchgate.net |

| LiOH | THF/Water | 0°C | Alternative condition for saponification while minimizing Fmoc cleavage. thieme-connect.de |

The choice of conditions for methyl ester hydrolysis is critical to avoid side reactions such as racemization or cleavage of other sensitive protecting groups within a complex peptide. nih.govthieme-connect.de

Differential Reactivity of Protecting Groups in Complex Peptides

In the synthesis of complex peptides, the presence of multiple protecting groups necessitates a carefully designed orthogonal protection strategy. peptide.com The Fmoc group of this compound is base-labile, while the methyl ester is susceptible to hydrolysis. This differential reactivity allows for their selective removal. For instance, the Fmoc group can be cleaved with piperidine without affecting the methyl ester or acid-labile protecting groups like tert-butyl (tBu). iris-biotech.dechempep.com

Conversely, the methyl ester can be hydrolyzed under specific basic conditions that preserve the Fmoc group. nih.gov However, a more common strategy in Fmoc-based SPPS involves using a side-chain protecting group that is cleaved under acidic conditions, such as the tert-butyl ester (OtBu). In this case, the final deprotection step, typically with trifluoroacetic acid (TFA), removes the side-chain protecting groups and cleaves the peptide from the resin simultaneously. iris-biotech.dechempep.com The methyl ester of this compound, being sensitive to strong acid, would also be cleaved under these conditions.

A significant side reaction associated with aspartic acid derivatives during peptide synthesis is the formation of aspartimide. iris-biotech.de This occurs through the cyclization of the peptide backbone nitrogen onto the side-chain carbonyl group, a reaction promoted by both basic conditions (during Fmoc deprotection) and acidic conditions (during final cleavage). chempep.comiris-biotech.de The use of a methyl ester as a side-chain protecting group can influence the rate of aspartimide formation compared to bulkier esters like OtBu. While the less sterically hindered methyl ester can sometimes lead to higher coupling efficiency, it may also increase susceptibility to base-catalyzed side reactions.

Amide Bond Formation Involving this compound in Peptide Coupling Reactions

The formation of an amide bond between the carboxylic acid of an incoming amino acid and the newly deprotected amine of the peptide chain is the cornerstone of peptide synthesis. The incorporation of N-methylated amino acids like this compound presents unique challenges to this process.

Influence of N-Methylation on Coupling Efficiency and Steric Hindrance

N-methylation introduces a methyl group onto the amide nitrogen, which has several significant consequences for peptide synthesis. Firstly, it eliminates the hydrogen bond donor capability of the amide nitrogen, which can alter the conformational properties of the peptide. nih.gov Secondly, and more critically for the coupling reaction, the N-methyl group introduces significant steric hindrance around the nitrogen atom. ub.edursc.org

This increased steric bulk makes the secondary amine of the N-methylated residue a poorer nucleophile, slowing down the rate of acylation. ub.eduresearchgate.net Consequently, coupling reactions onto N-methylated amino acids are often sluggish and may result in low yields under standard coupling conditions. ub.edu This is particularly problematic in solid-phase synthesis, where the resin-bound nature of the growing peptide chain can further decrease the reactivity of the secondary amine. ub.edu The challenge is exacerbated when coupling consecutive N-methylated residues. ub.edu

Table 3: Impact of N-Methylation on Peptide Synthesis

| Feature | Consequence |

| Steric Hindrance | Reduced nucleophilicity of the secondary amine, leading to slower coupling rates and lower yields. ub.edursc.org |

| Conformational Changes | Alters peptide backbone conformation by favoring the cis amide bond configuration. ub.edu |

| Hydrogen Bonding | Elimination of the amide N-H as a hydrogen bond donor, disrupting secondary structures. nih.gov |

Efficacy of Various Coupling Reagents and Additives

To overcome the challenges posed by the steric hindrance of N-methylated amino acids, a variety of potent coupling reagents and additives have been developed and employed. Standard carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be inefficient for these difficult couplings. researchgate.netpeptide.com

More powerful activating agents are typically required. Phosphonium-based reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidino analogue (PyBOP), and aminium/uronium-based reagents like (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) have proven to be highly effective. peptide.combachem.comluxembourg-bio.com HATU, in particular, which is the HOAt analogue of HBTU, is often the reagent of choice for coupling N-methylated amino acids due to its high reactivity and ability to suppress racemization. bachem.comluxembourg-bio.com

Additives play a crucial role in enhancing coupling efficiency and minimizing side reactions. While HOBt is a standard additive, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) has been shown to be superior, especially for difficult couplings, as it accelerates the reaction and further reduces the risk of racemization. chempep.comluxembourg-bio.com More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a safe and effective alternative to HOBt and HOAt. bachem.comacs.org The coupling reagent COMU, which incorporates Oxyma into its structure, has also demonstrated high efficiency, particularly for sterically demanding couplings. rsc.orgbachem.com

Table 4: Efficacy of Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Additive (if separate) | Efficacy for N-Methylated Residues | Notes |

| DIC | HOBt | Moderate; often slow and incomplete. chempep.compeptide.com | Standard, but may be insufficient for sterically hindered couplings. researchgate.net |

| HBTU/TBTU | --- | Good | Popular and effective, but can be outperformed by HATU. peptide.combachem.com |

| PyBOP/PyAOP | --- | Very Good | Phosphonium salts are highly effective, especially for difficult couplings and cyclizations. peptide.com PyAOP is particularly noted for coupling N-methyl amino acids. peptide.com |

| HATU | --- | Excellent | Often considered the gold standard for difficult couplings, including N-methylated residues. bachem.comluxembourg-bio.com |

| COMU | --- | Excellent | A modern, safer, and highly efficient reagent comparable to HATU. rsc.orgbachem.comacs.org |

For particularly challenging couplings, strategies such as performing reactions at elevated temperatures (e.g., using microwave-assisted synthesis) or employing double couplings with an extended reaction time may be necessary to drive the reaction to completion.

Investigation of Side Reactions and Degradation Pathways

The synthesis of peptides is a precise process, but side reactions can occur, leading to impurities and reduced yield of the desired product. For aspartic acid derivatives like this compound, specific side reactions such as aspartimide formation and epimerization are of particular concern.

Formation of Aspartimide and Strategies for its Suppression

A significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving aspartic acid residues is the formation of an aspartimide intermediate. biotage.comresearchgate.netiris-biotech.de This occurs when the nitrogen atom of the peptide backbone attacks the side-chain carbonyl group of the aspartic acid residue, forming a five-membered ring. iris-biotech.de This reaction is base-catalyzed and can be particularly problematic during the piperidine-mediated removal of the Fmoc protecting group. iris-biotech.depeptide.com The resulting aspartimide can then be opened by a nucleophile, such as piperidine, leading to the formation of α- and β-aspartyl peptides, which are difficult to separate from the target peptide. biotage.comiris-biotech.de

Several strategies have been developed to minimize aspartimide formation:

Modification of Deprotection Conditions: The addition of an acidic additive to the piperidine deprotection solution can suppress aspartimide formation. researchgate.net For example, the use of 0.1 M 1-hydroxybenzotriazole (HOBt) in the piperidine solution has been shown to significantly reduce this side reaction. biotage.com

Use of Weaker Bases: Employing a weaker base for Fmoc deprotection, such as piperazine, can also be effective in suppressing aspartimide formation, though it may not completely eliminate it. biotage.com

Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the side-chain protecting group on the aspartic acid can physically hinder the intramolecular cyclization required for aspartimide formation. biotage.comiris-biotech.de Protecting groups like 3-methylpent-3-yl (OMpe) and other trialkylcarbinol-based esters have demonstrated improved protection against this side reaction compared to the more common tert-butyl (OtBu) group. researchgate.netresearchgate.net

Backbone Protection: Protecting the amide nitrogen of the preceding amino acid can prevent the nucleophilic attack that initiates aspartimide formation. researchgate.net

Table 1: Strategies to Suppress Aspartimide Formation

| Strategy | Description | Effectiveness |

| Modified Deprotection | Addition of acidic additives like HOBt to the piperidine solution. biotage.comresearchgate.net | Significantly reduces aspartimide formation. biotage.com |

| Weaker Deprotection Base | Use of a less basic amine, such as piperazine, for Fmoc removal. biotage.com | Suppresses but may not eliminate the side reaction. biotage.com |

| Bulky Side-Chain Esters | Employing sterically demanding protecting groups on the Asp side chain. biotage.comiris-biotech.de | Offers enhanced protection compared to standard groups. iris-biotech.deresearchgate.net |

| Backbone Amide Protection | Protection of the preceding amide nitrogen to block nucleophilic attack. researchgate.net | Can completely eliminate the side reaction. biotage.com |

Epimerization Pathways During Coupling and Deprotection Steps

Epimerization, the change in the configuration of a single chiral center, is another potential side reaction during peptide synthesis. For amino acids, this typically involves the racemization of the α-carbon. This can occur during both the coupling of the amino acid to the growing peptide chain and during the removal of the Fmoc protecting group. mdpi.com

During the activation step of coupling, the formation of an oxazolone (B7731731) intermediate can lead to the loss of stereochemical integrity at the α-carbon. mdpi.com The presence of a base during this step can facilitate the abstraction of the α-proton, leading to epimerization. mdpi.com

Epimerization can also be a consequence of aspartimide formation. iris-biotech.de The aspartimide intermediate can undergo epimerization at the α-carbon before the ring is opened, resulting in a mixture of L- and D-aspartyl peptides. iris-biotech.de Therefore, the strategies employed to suppress aspartimide formation also help to minimize this pathway of epimerization.

The N-methylation of the alpha-amine in this compound can influence the rate of epimerization. While N-methylated amino acids can present challenges in coupling reactions, they have also been shown to improve the proteolytic stability of the resulting peptides. sigmaaldrich.commdpi.comresearchgate.net

Stability Profiles of this compound Under Diverse Reaction Conditions

The stability of this compound is crucial for its successful application in peptide synthesis. The compound is typically stored as a powder at low temperatures (-20°C for long-term and 4°C for short-term) to maintain its integrity. The Fmoc protecting group is sensitive to basic conditions, which is the basis for its removal during SPPS. peptide.com The methyl ester on the side chain is relatively stable under the conditions of Fmoc deprotection but can be hydrolyzed under acidic or more strongly basic conditions.

The stability of the compound under various reaction conditions encountered during SPPS is a key consideration. The choice of coupling reagents, solvents, and additives can all impact the stability of the molecule and the extent of side reactions. For instance, the use of certain coupling reagents in the presence of specific bases can influence the rate of epimerization. mdpi.com

Table 2: General Stability of this compound Functional Groups

| Functional Group | Condition for Cleavage/Instability | Notes |

| Fmoc Group | Basic conditions (e.g., piperidine) peptide.com | The primary method for its removal in SPPS. peptide.com |

| Methyl Ester (OMe) | Acidic or strongly basic hydrolysis | Generally stable to the milder basic conditions of Fmoc deprotection. |

| N-Methyl Amine | Generally stable | The N-methylation can influence coupling efficiency and peptide conformation. mdpi.comresearchgate.net |

| Peptide Bond (post-coupling) | Susceptible to aspartimide formation under basic conditions iris-biotech.de | A major degradation pathway for Asp-containing peptides. biotage.comresearchgate.net |

Academic Applications of Fmoc N Me Asp Ome Oh in Chemical Biology and Drug Discovery Research

Design and Synthesis of Peptides with Enhanced Pharmacological Properties

The incorporation of Fmoc-N-Me-Asp(OMe)-OH into peptide chains is a strategic approach to modify their physicochemical and biological properties. N-methylation of the peptide backbone is a widely recognized strategy to enhance the drug-like characteristics of peptides. nih.gov

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The amide bonds of a standard peptide backbone are susceptible to enzymatic cleavage. N-methylation of these bonds provides steric hindrance, effectively shielding them from the active sites of proteolytic enzymes.

Research has consistently shown that N-methylated amino acids can significantly improve the proteolytic stability of peptides. sigmaaldrich.comsigmaaldrich.com The presence of a methyl group on the amide nitrogen disrupts the hydrogen bonding patterns and local conformation that proteases recognize, thereby preventing cleavage. This modification enhances the stability and, consequently, the in-vivo half-life of peptide drugs. nih.gov For instance, the N-methylation of specific amino acid residues within a peptide sequence can render it resistant to degradation by common proteases like trypsin and chymotrypsin, a critical step in converting a bioactive peptide into a viable drug candidate.

| Peptide Modification Strategy | Mechanism of Action | Effect on Proteolytic Stability | Key Benefit |

|---|---|---|---|

| Backbone N-Methylation | Steric shielding of the amide bond | High | Prevents enzymatic cleavage, increasing peptide half-life |

| Standard Peptide Backbone | Susceptible to protease recognition and hydrolysis | Low | Rapidly degraded in biological systems |

Poor membrane permeability is another significant challenge for peptide-based drugs, limiting their oral bioavailability and ability to reach intracellular targets. nih.gov N-methylation can favorably modulate these properties. By replacing an amide N-H group with an N-CH₃ group, the hydrogen bond donor capacity of the backbone is eliminated. This reduction in hydrogen bonding potential decreases the desolvation penalty for the peptide to transition from an aqueous environment into the lipid bilayer of a cell membrane. nih.gov

Studies have shown that increasing the degree of N-methylation in a peptide can lead to enhanced cell permeability. nih.govnih.gov This effect is, however, position-dependent, meaning that methylation at certain residues has a more significant positive impact than at others. nih.gov Furthermore, N-methylation often leads to an increase in the lipophilicity of the peptide, which can contribute to improved absorption and bioavailability. rsc.org Theoretical studies using density functional theory (DFT) have supported these findings, revealing that N-methylation can make the Gibbs free energy of solvation (ΔGsolv) more negative, indicating increased aqueous solubility, while also increasing lipophilicity—a combination of properties beneficial for bioavailability. rsc.org

| Property | Effect of N-Methylation | Underlying Mechanism | Impact on Pharmacokinetics |

|---|---|---|---|

| Membrane Permeability | Often Increased nih.govnih.gov | Reduces hydrogen bond donor capacity, lowering the desolvation energy penalty nih.gov | Enhances ability to cross cell membranes and improves absorption |

| Lipophilicity (clogP) | Increased rsc.org | Addition of a hydrophobic methyl group | Can improve interaction with hydrophobic targets and membrane penetration nih.gov |

| Aqueous Solubility | Can be Increased rsc.org | N-methylation can lead to a more negative Gibbs free energy of solvation rsc.org | Beneficial for formulation and distribution in the body |

The introduction of a methyl group on the peptide backbone has profound consequences for the peptide's three-dimensional structure. N-methylation restricts the conformational freedom of the peptide chain by influencing the rotational barrier around the amide bond. Specifically, it lowers the energy barrier for the cis-trans isomerization of the amide bond, often increasing the population of the cis conformation, which is typically energetically unfavorable in non-proline residues. rsc.org

This conformational control is crucial for biological activity. By pre-organizing a peptide into a specific bioactive conformation that is recognized by its target receptor, N-methylation can enhance binding affinity and efficacy. The altered conformation can also reduce the entropic penalty upon binding. Conversely, it can be used to disrupt conformations required for binding to off-target receptors, thereby improving selectivity. The ability to fine-tune the peptide's shape through the site-specific incorporation of building blocks like this compound is a powerful tool in rational drug design. chemimpex.comnih.gov

Development of Peptide-Based Therapeutics and Ligands

The advantageous properties imparted by N-methylation make building blocks such as this compound highly valuable in the synthesis of peptide-based therapeutics and specialized ligands for research. chemimpex.com

N-methylated amino acids are key components in the design of potent and selective receptor agonists and antagonists. A prominent example is in the field of neuroscience, targeting the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, is fundamentally important for synaptic plasticity, learning, and memory. wikipedia.orgnih.gov Its name derives from its selective agonist, N-methyl-D-aspartate, highlighting the significance of this specific modification. wikipedia.org

Therefore, derivatives like this compound are logical building blocks for creating novel ligands that target the NMDA receptor. By incorporating this residue into peptide scaffolds, researchers can design molecules that mimic the endogenous ligands or block their action with high specificity. The conformational constraints and enhanced stability provided by N-methylation can lead to ligands with improved affinity, selectivity, and a more favorable duration of action, making them valuable tools for studying receptor function and as potential therapeutics for neurological disorders. nih.govnih.gov

| Receptor Target | Relevance of N-Methyl-Aspartate Derivatives | Therapeutic Potential |

|---|---|---|

| NMDA Receptor | The receptor is selectively activated by the agonist N-methyl-D-aspartate (NMDA) wikipedia.org | Modulation of receptor activity for treating neurological and psychiatric disorders such as Alzheimer's disease and epilepsy nih.govnih.gov |

| Other Peptide Receptors | N-methylation can pre-organize the peptide into a bioactive conformation, enhancing binding affinity and selectivity | Development of potent and selective agonists/antagonists for a wide range of G-protein coupled receptors (GPCRs) and other targets |

Bioconjugation involves linking a biologically active molecule, such as a peptide, to another moiety to create a more complex system with enhanced functionality. Examples include antibody-drug conjugates (ADCs) and peptide-drug conjugates for targeted cancer therapy. The stability of the peptide linker or scaffold is paramount in these systems to ensure the conjugate remains intact until it reaches its target.

The incorporation of this compound can contribute to the development of more robust bioconjugates. chemimpex.com By enhancing the proteolytic stability of the peptide component, N-methylation ensures that the linker or targeting peptide is not prematurely degraded in circulation. This leads to more efficient delivery of the payload (e.g., a cytotoxic drug or an imaging agent) to the target site, potentially increasing therapeutic efficacy and reducing off-target side effects. The versatility of solid-phase peptide synthesis (SPPS) allows for the precise placement of N-methylated residues alongside other functional amino acids that can be used for orthogonal conjugation chemistries. researchgate.netcem.com

Contributions to Structural Biology Investigations

The incorporation of N-methylated amino acids, such as the derivative this compound, into peptide chains offers a powerful strategy for influencing and studying the three-dimensional structure of peptides and proteins. This strategic modification provides insights into the forces that govern molecular architecture and interactions.

Elucidation of Protein Conformation and Interaction Mechanisms

The strategic incorporation of this compound into peptide sequences serves as a critical tool for elucidating protein conformation and the intricacies of their interaction mechanisms. The presence of the N-methyl group on the amide backbone introduces significant conformational constraints. This steric hindrance restricts the rotation around the Cα-N bond, thereby limiting the available conformational space of the peptide backbone. researchgate.netnih.gov This reduction in flexibility can stabilize specific secondary structures, such as β-turns or helical motifs, which may be crucial for biological activity.

By systematically replacing native amino acid residues with their N-methylated counterparts, researchers can probe the conformational requirements for protein-protein or peptide-receptor interactions. If the introduction of an N-methyl group at a specific position abolishes or significantly reduces binding affinity, it suggests that the native backbone conformation and the presence of the amide proton at that site are critical for the interaction. Conversely, if the modification enhances activity, it may indicate that a more constrained or altered conformation is favorable for binding. nih.gov

Furthermore, N-methylation can disrupt hydrogen bonding networks within a peptide or at the interface of a protein complex. The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, providing a direct method to assess the importance of specific hydrogen bonds in stabilizing a particular fold or mediating an interaction. This approach has been instrumental in mapping the energetic contributions of individual hydrogen bonds to the stability of protein complexes.

The conformational effects of N-methylation can be analyzed using various biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this context, as it can provide detailed atomic-level information on the structure and dynamics of peptides containing N-methylated residues in solution. Changes in chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants upon N-methylation can reveal alterations in the local and global conformation of the peptide.

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

| Conformational Flexibility | Decreased | Steric hindrance from the methyl group restricts backbone dihedral angles. researchgate.netnih.gov |

| Secondary Structure | Can stabilize or destabilize | Depends on the position and the native secondary structure. Can promote turn or helical structures. |

| Hydrogen Bonding | Disrupts backbone H-bonds | The amide proton is replaced by a methyl group, removing a hydrogen bond donor. |

| Proteolytic Stability | Increased | The N-methylated peptide bond is often resistant to cleavage by proteases. |

| Membrane Permeability | Generally increased | The disruption of hydrogen bonds can reduce the polarity of the peptide backbone. |

Exploratory Research in Neuroscience Utilizing N-Methylated Aspartic Acid Derivatives

N-methylated derivatives of aspartic acid, most notably N-methyl-D-aspartic acid (NMDA), are central to the field of neuroscience. wikipedia.orgmdpi.com The NMDA receptor, a specific type of ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory. wikipedia.orgmdpi.com Dysfunction of the NMDA receptor system is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia. mdpi.comfrontiersin.orgnih.gov

This compound serves as a crucial building block in the synthesis of more complex N-methylated aspartic acid derivatives and peptidomimetics designed to probe the structure and function of the NMDA receptor and other neuronal targets. By incorporating this and similar N-methylated residues into peptide sequences, researchers can develop selective agonists, antagonists, or modulators of specific NMDA receptor subtypes. researcher.life The ability to fine-tune the pharmacological properties of these synthetic molecules is essential for dissecting the complex signaling pathways in the brain.

For instance, the synthesis of peptides containing N-methylated aspartic acid residues allows for the investigation of peptide-based neurotransmitters and neuromodulators that may interact with the NMDA receptor or associated signaling complexes. The increased proteolytic stability conferred by N-methylation is particularly advantageous for in vivo studies, as it prolongs the half-life of the peptide probes, allowing for a more sustained and observable effect on neuronal function.

Furthermore, the development of novel N-methylated aspartic acid derivatives is a key strategy in the search for new therapeutic agents for neurological disorders. By systematically modifying the structure of these compounds, including the stereochemistry and the nature of the side-chain protecting group, medicinal chemists can explore the structure-activity relationships that govern their interaction with neuronal receptors. This exploratory research is vital for the design of drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

Table 2: Role of NMDA Receptor Subtypes in Neurological Functions and Disorders

| NMDA Receptor Subtype | Key Functions | Implication in Disorders |

| GluN1/GluN2A | Synaptic plasticity, learning, and memory. | Implicated in synaptic dysfunction in early stages of neurodegenerative diseases. |

| GluN1/GluN2B | Developmental plasticity, long-term depression. nih.gov | Overactivation is linked to excitotoxicity in stroke and Alzheimer's disease. nih.govresearchgate.net |

| GluN1/GluN2C/GluN2D | Found in specific brain regions, involved in modulating neuronal excitability. | Dysregulation may contribute to movement disorders and certain psychiatric conditions. |

Advanced Analytical Characterization of Fmoc N Me Asp Ome Oh and Its Precursors/products

Chromatographic Methods for Purity Assessment and Stereoisomeric Separation

Chromatographic techniques are indispensable for evaluating the quality of Fmoc-N-Me-Asp(OMe)-OH. High-Performance Liquid Chromatography (HPLC) is particularly powerful, offering methods for both chemical and stereoisomeric purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the chemical purity of this compound. This technique separates the target compound from non-polar and moderately polar impurities based on their hydrophobic interactions with a non-polar stationary phase.

The methodology typically involves a C18 or C8 stationary phase column. A mobile phase gradient, commonly composed of water and acetonitrile (B52724) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is used to elute the compounds. The Fmoc group's strong chromophore allows for sensitive detection using UV spectrophotometry, typically at wavelengths around 265 nm or 301 nm. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram. This method is effective for identifying and quantifying by-products from the synthesis, such as incompletely protected precursors or degradation products.

Table 1: Illustrative RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | Ambient |

Ensuring the stereochemical integrity of this compound is critical, as the presence of the D-enantiomer can lead to undesired diastereomeric impurities in the final peptide. Chiral HPLC is the primary technique for separating and quantifying the enantiomers of this compound, thereby determining its enantiomeric excess (e.e.). phenomenex.comphenomenex.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for resolving the enantiomers of N-Fmoc protected amino acids. phenomenex.comphenomenex.com The analysis is often performed under reversed-phase conditions, utilizing mobile phases similar to those in RP-HPLC. The precise conditions, including the choice of organic modifier and acidic additive, are optimized to achieve baseline resolution between the enantiomeric peaks. phenomenex.com The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |

| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mode | Isocratic or Gradient Reversed-Phase |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

Mass Spectrometric Techniques for Molecular Identification and Impurity Analysis

Mass spectrometry (MS) is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. It is crucial for confirming the identity of this compound and for analyzing impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its direct application to compounds like this compound is limited. americanpeptidesociety.orghplcvials.comnih.gov The compound is non-volatile and thermally labile due to its high molecular weight and polar functional groups (carboxylic acid and the Fmoc group). americanpeptidesociety.orgnih.gov Direct injection into a GC system would lead to decomposition in the hot injector port rather than volatilization. thermofisher.com

To be analyzed by GC-MS, this compound must first undergo a chemical derivatization process to convert it into a more volatile and thermally stable analogue. sigmaaldrich.comnih.gov Common derivatization techniques include silylation, which replaces active hydrogens on polar groups with a nonpolar moiety like a trimethylsilyl (B98337) (TMS) group. thermofisher.comsigmaaldrich.comnih.gov While feasible, this additional step adds complexity to the analysis and is a potential source of artifacts. Therefore, other methods like LC/MS are generally preferred for this type of compound. americanpeptidesociety.org

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is an ideal technique for the molecular identification of this compound. ESI is a "soft" ionization method that allows large, non-volatile, and thermally fragile molecules to be transferred into the gas phase as intact ions with minimal fragmentation. nih.govnih.gov

In this process, a solution of the analyte is sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are typically protonated molecules [M+H]+ or adducts with other cations like sodium [M+Na]+. The TOF analyzer then measures the mass-to-charge ratio of these ions with very high accuracy. This high-resolution mass measurement allows for the unambiguous determination of the elemental composition of the parent ion, thus confirming the identity of this compound and distinguishing it from potential impurities with different molecular formulas.

Table 3: Expected Ions for this compound in ESI-MS

| Ion Species | Description | Calculated m/z (Monoisotopic) |

| [M+H]⁺ | Protonated Molecule | 384.1442 |

| [M+Na]⁺ | Sodium Adduct | 406.1261 |

| [M+K]⁺ | Potassium Adduct | 422.1001 |

| M = C₂₁H₂₁NO₆ |

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is exceptionally useful for monitoring the progress of chemical reactions involving this compound, such as its incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS). rsc.orgnih.gov

During SPPS, an aliquot of the reaction mixture can be cleaved from the solid support and injected into the LC/MS system. The RP-HPLC component separates the starting materials, intermediates, and products. The mass spectrometer then provides molecular weight information for each eluting peak. By tracking the disappearance of the reactant peak corresponding to this compound and the simultaneous appearance of the peak for the desired coupled product over time, the reaction can be monitored for completion. This allows for precise control over the synthesis process, ensuring that each coupling step proceeds with high efficiency before moving on to the next cycle. uci.edu

Spectroscopic Methodologies for Structural Elucidation of this compound (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques used to confirm the chemical structure of this compound. These methods provide detailed information about the molecular framework, functional groups, and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon and proton environments within this compound.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show characteristic signals for the protons of the fluorenyl (Fmoc) group, the N-methyl group, the aspartic acid backbone, and the methyl ester.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. The spectrum will display distinct peaks for the carbonyl carbons of the Fmoc protecting group, the carboxylic acid, and the methyl ester, as well as the carbons of the fluorenyl ring system and the aspartic acid side chain.

Due to the limited availability of specific experimental NMR data for this compound in the public domain, the following tables present representative chemical shifts for analogous compounds, such as Fmoc-N-Me-Asp(OtBu)-OH and other Fmoc-protected amino acids. These values provide an expected range for the chemical shifts in this compound.

Table 1: Representative ¹H NMR Spectral Data for Fmoc-N-Me-Asp(OR)-OH Analogues

| Proton Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Fluorenyl Group (Ar-H) | 7.20 - 7.80 |

| Fmoc CH & CH₂ | 4.10 - 4.50 |

| Aspartic α-CH | 4.50 - 4.90 |

| Aspartic β-CH₂ | 2.80 - 3.20 |

| N-Methyl (N-CH₃) | 2.70 - 2.90 |

Table 2: Representative ¹³C NMR Spectral Data for Fmoc-N-Me-Asp(OR)-OH Analogues

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (Fmoc C=O) | 155.0 - 157.0 |

| Carbonyl (Carboxylic Acid C=O) | 170.0 - 175.0 |

| Carbonyl (Ester C=O) | 170.0 - 173.0 |

| Fluorenyl Group (Ar-C) | 120.0 - 145.0 |

| Fmoc CH & CH₂ | 47.0 - 68.0 |

| Aspartic α-CH | 55.0 - 60.0 |

| Aspartic β-CH₂ | 35.0 - 40.0 |

| N-Methyl (N-CH₃) | 30.0 - 35.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups in its structure.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching, broad | 2500 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Urethane, Fmoc) | Stretching | 1710 - 1730 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1720 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1250 |

Quantitative Determination of Residual Impurities from Synthesis

The purity of this compound is critical for its successful application in peptide synthesis. Impurities can lead to the formation of deletion or insertion sequences in the final peptide, complicating purification and potentially affecting the biological activity of the product. merckmillipore.comsigmaaldrich.com The synthesis of Fmoc-amino acids can introduce several predictable impurities that require careful monitoring and control. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantitative determination of these impurities. Gas Chromatography (GC) may also be employed for the analysis of volatile impurities.

Common Process-Related Impurities

The manufacturing process of Fmoc-amino acids can result in several types of impurities. These are often related to the starting materials, reagents, and reaction conditions used during the synthesis.

Di- and Tripeptide Impurities: The formation of Fmoc-dipeptides (e.g., Fmoc-N-Me-Asp(OMe)-N-Me-Asp(OMe)-OH) can occur during the Fmoc protection step. These impurities, if present, can be incorporated into the peptide chain, leading to insertion sequences. nih.gov

Free Amino Acid: Incomplete reaction during the Fmoc protection step can leave residual, unprotected N-Me-Asp(OMe)-OH. The presence of the free amino acid can lead to the double insertion of the amino acid into the peptide chain. sigmaaldrich.com

β-Alanine Derivatives: When Fmoc-OSu is used as the protecting agent, a rearrangement can lead to the formation of Fmoc-β-alanine impurities. sigmaaldrich.com These can also be incorporated into the peptide sequence.

Residual Solvents and Reagents: Trace amounts of solvents, such as ethyl acetate (B1210297), and reagents like acetic acid can remain in the final product. Acetic acid is a particularly problematic impurity as it can act as a capping agent, terminating peptide chain growth. merckmillipore.comsigmaaldrich.com

Analytical Methods for Impurity Quantification

A combination of chromatographic techniques is used to ensure the purity of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for quantifying non-volatile, structurally related impurities. A well-developed HPLC method can separate the main compound from its dipeptide, free amino acid, and other by-products.

Gas Chromatography (GC): GC is used to quantify volatile impurities, such as residual solvents and acetic acid. sigmaaldrich.com

Typical Purity Specifications

High-quality Fmoc-amino acids for peptide synthesis are expected to meet stringent purity requirements. The following table summarizes typical specification limits for common impurities.

Table 4: Typical Specification Limits for Impurities in High-Purity Fmoc-Amino Acids

| Impurity | Typical Specification Limit | Analytical Method |

|---|---|---|

| HPLC Purity | ≥ 99.0% | HPLC |

| Dipeptide Impurities | ≤ 0.1% | HPLC |

| Free Amino Acid | ≤ 0.2% | GC or HPLC |

| Enantiomeric Purity | ≥ 99.8% | Chiral HPLC or GC |

| Acetate Content | ≤ 0.02% | GC or Ion Chromatography |

By employing these advanced analytical techniques, the structural integrity and purity of this compound can be assured, which is a prerequisite for the synthesis of high-quality peptides for research and therapeutic applications.

Computational and Theoretical Studies on N Methylated Aspartic Acid Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Conformational Analysis and Solubility Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the conformational preferences and predicting the solubility of N-methylated aspartic acid derivatives. N-methylation introduces significant electronic and steric changes that impact the molecule's behavior.

DFT studies have shown that N-methylation generally leads to an increase in lipophilicity. nih.govresearchgate.net However, counterintuitively, it can also enhance aqueous solubility. nih.govresearchgate.netrsc.org This is attributed to changes in the electronic properties of the molecule. Upon N-methylation, the solvation free energy (ΔGsolv) tends to become more negative, indicating greater water solubility, which is accompanied by an increase in both polarizability and dipole moment. nih.govrsc.org

These calculations often employ functionals like B3LYP or long-range corrected functionals such as ωB97X-D to accurately capture dispersion forces. nih.govresearchgate.netrsc.orgrsc.org Analysis of Natural Bond Orbitals (NBO) reveals that the atomic charges on the nitrogen, carbon, and oxygen atoms of the amide group become more positive or less negative after methylation. nih.govresearchgate.netrsc.org Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) show that N-methylated amino acids typically have a higher energy HOMO (less negative) and a decreased HOMO-LUMO energy gap, suggesting altered chemical reactivity. nih.govresearchgate.netrsc.org

Table 1: Predicted Effects of N-Methylation on Physicochemical Properties using DFT

| Property | Predicted Change upon N-Methylation | Reference |

| Solvation Free Energy (ΔGsolv) | Becomes more negative (increased water solubility) | nih.govrsc.org |

| Lipophilicity (clog P) | Increases | nih.govrsc.org |

| Polarizability | Increases | nih.govresearchgate.netrsc.orgrsc.org |

| Dipole Moment | Increases | nih.govresearchgate.netrsc.orgrsc.org |

| HOMO Energy | Increases (becomes less negative) | nih.govresearchgate.netrsc.org |

| HOMO-LUMO Gap | Decreases | nih.govresearchgate.netrsc.org |

Molecular Dynamics Simulations for Understanding Peptide Flexibility and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the conformational ensembles and flexibility of peptides containing N-methylated residues. rsc.org These simulations model the atomic motions of the peptide over time, providing a detailed picture of its dynamic behavior in different environments, such as in solution. rsc.orgrsc.org

The introduction of an N-methyl group restricts the rotation around the C-N amide bond and can significantly alter the accessible conformations of the peptide backbone. rsc.org MD simulations help to characterize these changes, which is crucial for designing peptides with specific three-dimensional structures. rsc.orgrsc.org However, accurately modeling N-methylated peptides presents challenges. The increased conformational heterogeneity and the potential for cis/trans isomerization of the tertiary amide bond require advanced simulation techniques and carefully validated force fields. rsc.org

Molecular Docking and Ligand-Receptor Interaction Studies with N-Methylated Aspartic Acid Analogs

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is valuable for studying the interactions of N-methylated aspartic acid analogs, such as N-methyl-D-aspartic acid (NMDA), with their biological targets, most notably the NMDA receptor. wikipedia.orgresearchgate.net

The NMDA receptor is a key glutamate (B1630785) receptor in the central nervous system involved in synaptic plasticity. researchgate.netjebms.org Docking studies can elucidate how N-methylated ligands bind to the receptor's active site. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.govresearchgate.net For instance, studies on the NMDA receptor have identified specific agonist and antagonist binding sites and have explored how various compounds interact with them. nih.govnih.gov Guanine nucleotides, for example, have been shown to negatively modulate the NMDA receptor by decreasing the affinity of agonists for the binding site. nih.gov

Virtual screening campaigns using molecular docking have been employed to identify novel natural compounds that can act as ligands for the NMDA receptor. researchgate.net These studies often follow up with MD simulations on the docked ligand-receptor complexes to assess the stability of the predicted binding poses over time. researchgate.net Such computational approaches are crucial in the early stages of drug discovery for identifying and optimizing lead compounds that target specific receptors.

In Silico Predictions of Amide Cis/Trans Isomerization Barriers

The amide bond in peptides typically exists in a planar trans conformation. However, the introduction of an N-methyl group reduces the energy difference between the trans and cis isomers, making the cis conformation more accessible. nih.gov The energy barrier for rotation around the C-N amide bond, known as the cis/trans isomerization barrier, is a critical parameter that influences peptide structure and function.

In silico methods, particularly quantum chemical calculations, are used to predict these energy barriers. nih.govaip.org The activation energy required for isomerization is typically around 80–100 kJ mol⁻¹ for standard secondary amides, which prevents spontaneous conversion at room temperature. aip.org However, for N-methylated amides, this barrier is lowered. nih.govresearchgate.netrsc.org DFT calculations have consistently shown that the activation energies (EA) for cis/trans isomerization are lower for N-methylated amino acid derivatives compared to their non-methylated counterparts. nih.govresearchgate.netrsc.orgrsc.org This lowering of the energy barrier facilitates the interconversion between the two isomers, contributing to the conformational flexibility observed in N-methylated peptides.

The study of model systems like N-methylacetamide (NMA) using various theoretical methods provides fundamental insights into the isomerization process, revealing complex reaction pathways that involve not just rotation around the amide bond but also pyramidalization of the nitrogen atom. figshare.comresearchgate.net

Table 2: Computationally Predicted Amide Isomerization Barriers

| Molecule/System | Computational Method | Predicted Barrier (kJ/mol) | Isomerization Direction | Reference |

| N-methylacetamide | MP2/6-31G* | 60.3 - 69.7 | Not specified | aip.org |

| N-methylacetamide | DFT (B3LYP) | ~85 | Not specified | dntb.gov.ua |

| General N-methylated amino acids | DFT | Lower than native species | Not specified | nih.govresearchgate.netrsc.org |

| N-methyl-N-(2-pyridyl)benzamides | X-ray and 1H NMR | Acid-mediated switching | cis → trans | aip.org |

| N-alkylamides (NMA, NMF) | Ab initio and DFT | ~29 (7.0 kcal/mol) | Rotational barriers | acs.org |

Future Directions and Emerging Research Opportunities for Fmoc N Me Asp Ome Oh

Development of Greener and More Sustainable Synthesis Protocols

The pharmaceutical industry is increasingly focusing on green chemistry to minimize its environmental impact. The synthesis of peptides, including those incorporating Fmoc-N-Me-Asp(OMe)-OH, traditionally relies on large quantities of hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). muni.czoxfordglobal.comlu.se Future research is geared towards developing more sustainable protocols that reduce solvent waste and utilize more environmentally friendly alternatives.

Key areas of development include:

Alternative Green Solvents: Research is actively exploring biodegradable and less toxic solvents to replace DMF and NMP. Propylene carbonate (PC) and N-butylpyrrolidinone (NBP) have emerged as promising alternatives, demonstrating compatibility with solid-phase peptide synthesis (SPPS) and, in some cases, leading to higher yields and purity. muni.czlu.se The table below summarizes some potential green solvents and their key features.

Continuous-Flow Solid-Phase Peptide Synthesis (CF-SPPS): This technology offers a significant step towards more sustainable peptide production. muni.czresearchgate.net By continuously flowing reagents through a solid-phase reactor, CF-SPPS can reduce the consumption of amino acids and coupling reagents to as little as 1.5 equivalents, thereby minimizing waste. muni.cz This approach has been successfully applied to the synthesis of N-methylated peptides and offers a scalable and efficient method for producing complex peptides. muni.czresearchgate.net

Biocatalytic Production: The fermentative production of N-methylated amino acids using engineered microorganisms is an emerging area with the potential for highly sustainable and cost-effective synthesis. nih.govnih.govau.dkresearchgate.net While still in development, these methods could eventually provide a green alternative to chemical synthesis for producing the core N-methylated aspartic acid structure.

| Green Solvent | Key Features | Reference |

| Propylene Carbonate (PC) | Biodegradable, green solvent compatible with continuous-flow SPPS. | muni.cz |

| N-Butylpyrrolidinone (NBP) | Can outperform DMF in terms of yield and purity in SPPS. | lu.se |

| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent that can be used in binary mixtures for SPPS. | lu.se |

| Cyclopentyl methyl ether (CPME) | A green solvent used in tag-assisted liquid-phase peptide synthesis. | researchgate.net |

Exploration of Novel Protecting Group Chemistries for Aspartic Acid Derivatives

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a side reaction that leads to impurities and reduced yields. nih.govresearchgate.netiris-biotech.deresearchgate.net This issue is particularly relevant during Fmoc-based SPPS, which utilizes basic conditions for Fmoc group removal. iris-biotech.deiris-biotech.de Research into novel protecting groups for the β-carboxyl group of aspartic acid is crucial for overcoming this limitation.

Future research in this area includes:

Bulky Alkyl Esters: The use of sterically hindered protecting groups can physically block the intramolecular cyclization that leads to aspartimide formation. nih.govresearchgate.netiris-biotech.de The 2,4-dimethyl-3-pentyl ester has shown excellent protection against aspartimide formation, even at elevated temperatures. nih.govresearchgate.net Further exploration of even more effective bulky groups is an active area of research.

Cyanosulfurylides: This novel class of protecting groups masks the carboxylic acid with a stable C-C bond, effectively preventing aspartimide formation. nih.gov These groups are stable to common synthetic manipulations and can be removed under specific conditions, offering a promising new strategy for synthesizing complex peptides. nih.gov

Backbone Protecting Groups: The introduction of protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), can also prevent aspartimide formation. researchgate.net Research into new, easily introduced and removed backbone protecting groups compatible with N-methylated residues is a key future direction.

| Protecting Group Strategy | Mechanism of Action | Key Advantages | Reference |

| Bulky Alkyl Esters (e.g., 2,4-dimethyl-3-pentyl) | Steric hindrance prevents intramolecular cyclization. | Highly resistant to base-catalyzed aspartimide formation. | nih.govresearchgate.net |

| Cyanosulfurylides | Masks the carboxylic acid with a stable C-C bond. | Exceptional stability and improved peptide solubility. | nih.gov |

| Backbone Protecting Groups (e.g., Hmb) | Prevents the necessary geometry for aspartimide formation. | Can offer total suppression of aspartimide formation. | researchgate.net |

Integration of this compound into Automated High-Throughput Synthesis Platforms

The demand for large libraries of peptides for drug discovery and screening has driven the development of automated high-throughput synthesis platforms. springernature.comnih.govresearchgate.net Integrating modified amino acids like this compound into these automated workflows presents both opportunities and challenges.

Emerging trends in this field include:

Automated Microwave Peptide Synthesizers: These instruments significantly accelerate peptide synthesis by using microwave energy to increase reaction rates. youtube.com The development of optimized protocols for incorporating N-methylated amino acids, which can be sterically hindered, is crucial for their efficient use in these systems. researchgate.net

Flow-Based Automated Synthesis: Fully automated flow-based systems can synthesize peptides at a rate of 40 seconds per amino acid residue, enabling the rapid production of thousands of peptides. amidetech.com Adapting these systems to efficiently handle the unique coupling requirements of N-methylated amino acids is an important area of future research.

Robotic Workstations: Robotic platforms can perform simultaneous multiple peptide syntheses, facilitating the creation of large peptide libraries. springernature.com The development of robust software and hardware that can accommodate the specific reaction conditions needed for this compound will be essential for its widespread use in high-throughput screening.

Addressing Scalability and Cost-Effectiveness for Research and Industrial Production

For this compound to be widely adopted in both academic research and industrial drug development, its synthesis must be scalable and cost-effective. researchgate.netnih.govpolypeptide.com Current research is focused on improving the efficiency of its production to meet these demands.

Key strategies for improving scalability and cost-effectiveness include:

Optimized Synthesis Protocols: Developing more efficient chemical synthesis routes with higher yields and fewer purification steps is a primary goal. This includes the use of reusable supports like 2-chlorotrityl chloride (2-CTC) resin, which can significantly reduce the cost of raw materials. nih.govmdpi.com

Tag-Assisted Liquid-Phase Peptide Synthesis (LPPS): LPPS combines the advantages of solution-phase and solid-phase synthesis, allowing for the large-scale production of peptides with reduced use of excess reagents and solvents, thereby improving cost-effectiveness. researchgate.net

Biotechnological Production: As mentioned previously, the development of efficient fermentative routes for producing N-methylated amino acids could dramatically reduce production costs compared to traditional chemical synthesis, making these valuable building blocks more accessible for large-scale applications. nih.govnih.govresearchgate.net

Expanding the Scope of N-Methylated Aspartic Acid Derivatives in Advanced Bioactive Molecules

N-methylation is a powerful tool for modulating the properties of peptides and other bioactive molecules. researchgate.netspringernature.comnih.gov The incorporation of N-methylated aspartic acid derivatives, such as the one derived from this compound, can lead to enhanced therapeutic properties.

Future research opportunities in this area include:

Improved Pharmacokinetic Properties: N-methylation can increase a peptide's resistance to enzymatic degradation and improve its oral bioavailability. researchgate.netspringernature.comnih.gov The systematic incorporation of N-methyl-Asp residues into therapeutic peptides is a promising strategy for developing next-generation drugs with improved efficacy.

Novel N-Methyl-D-aspartic Acid (NMDA) Receptor Modulators: N-methyl-D-aspartic acid is a well-known agonist of the NMDA receptor, which plays a crucial role in neurotransmission. nih.govsigmaaldrich.com The synthesis of novel N-methylated aspartic acid derivatives could lead to the discovery of new agonists or antagonists with potential applications in the treatment of neurological disorders.

Development of Novel Antimicrobial Peptides: The substitution of natural amino acids with N-methylated variants has been shown to modulate the antimicrobial activity of peptides. mdpi.com Exploring the impact of incorporating N-methyl-Asp on the efficacy and stability of antimicrobial peptides could lead to new treatments for infectious diseases.

常见问题

Basic Research Questions

Q. What are the optimal storage conditions for Fmoc-N-Me-Asp(OMe)-OH to maintain stability during peptide synthesis?

- Methodological Answer : Store the compound as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for short-term use (up to 2 years). Solutions in DMSO should be aliquoted and stored at -80°C (6 months) or -20°C (1 month) to avoid freeze-thaw degradation. Ensure airtight containers to prevent moisture absorption, which can hydrolyze the methyl ester group .

Q. How can solubility issues of this compound in solid-phase peptide synthesis (SPPS) be addressed?

- Methodological Answer : For SPPS, dissolve the compound in DMSO at 90 mg/mL (25°C) as a stock solution. If precipitation occurs, warm the solution to 37°C and sonicate for 10–15 minutes. For non-polar solvents, consider adding a minimal volume of DMF or NMP to enhance solubility. Pre-activation with coupling reagents like HBTU or HATU can also improve solubility during resin coupling .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to assess purity (>99%).

- Mass Spectrometry (MS) : Confirm molecular weight (383.40 g/mol) via ESI-MS or MALDI-TOF.

- NMR : Analyze H and C spectra to verify the Fmoc, N-methyl, and methyl ester groups.

- TLC : Monitor synthesis intermediates using silica gel plates (eluent: CHCl/MeOH/AcOH 85:10:5) .

Advanced Research Questions

Q. How does the methyl ester protection in this compound influence coupling efficiency in SPPS, and how can this be optimized?

- Methodological Answer : The methyl ester group reduces steric hindrance compared to bulkier tert-butyl esters, improving coupling efficiency. However, it is base-sensitive. Optimize by:

- Using milder bases like collidine instead of piperidine during Fmoc deprotection.

- Shortening coupling times (30–60 minutes) with double couplings for sterically challenging sequences.

- Monitoring by Kaiser test or FT-IR for unreacted amines. Adjust resin swelling with DCM if necessary .

Q. What strategies are effective in minimizing racemization when incorporating this compound into peptide sequences?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 4°C to slow racemization.

- Additives : Use HOBt or Oxyma Pure as racemization suppressants.

- In Situ Activation : Pre-activate with DIC/HOAt to reduce exposure to basic conditions.

- Optical Purity Monitoring : Regularly check by chiral HPLC (e.g., Chirobiotic T column) to detect D-isomer formation .

Q. How can orthogonal deprotection strategies be designed when using this compound alongside other protected amino acids?

- Methodological Answer :

- Alloc Protection : Pair with Alloc-protected residues (e.g., Fmoc-L-Dab(Alloc)-OH) for Pd-mediated deprotection under neutral conditions, avoiding methyl ester cleavage .

- Acid-Labile Groups : Use tert-butyl esters (e.g., Fmoc-Asp(OtBu)-OH) for simultaneous TFA cleavage.

- Photocleavable Protections : Integrate NVOC or MeNPoc groups for UV-triggered deprotection without affecting methyl esters .

Data Analysis and Contradiction Handling

Q. How should researchers resolve discrepancies in reported coupling efficiencies for this compound across different studies?

- Methodological Answer :

- Systematic Replication : Repeat experiments under standardized conditions (solvent, resin, coupling reagents).

- Side-by-Side Comparison : Compare with structurally similar analogs (e.g., Fmoc-Asp(OMe)-OH) to isolate N-methyl effects.

- Kinetic Analysis : Use real-time FT-IR or LC-MS to track reaction progress and identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。